2,2'-二硫代苯甲酸二钠盐

描述

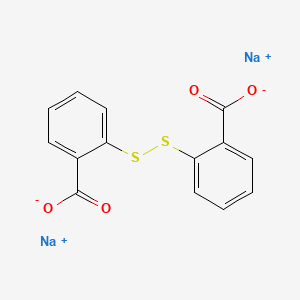

2,2’-Dithiodibenzoic acid, also known as 2-Carboxyphenyl disulfide, Bis(2-carboxyphenyl) disulfide, or Dithiosalicylic acid, is an organic compound with the linear formula S2(C6H4CO2H)2 . It is an sulfhydryl modifying reagent .

Molecular Structure Analysis

The molecular structure of 2,2’-Dithiodibenzoic acid is represented by the SMILES stringOC(=O)c1ccccc1SSc2ccccc2C(O)=O . The InChI key for this compound is LBEMXJWGHIEXRA-UHFFFAOYSA-N . The molecular weight of this compound is 306.36 g/mol . Chemical Reactions Analysis

2,2’-Dithiodibenzoic acid can cocrystallize with imidazole or 4-methylimidazole to afford bis(imidazolium) 2,2’-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate organic salt, respectively .Physical And Chemical Properties Analysis

2,2’-Dithiodibenzoic acid is a solid substance at 20 degrees Celsius . Its melting point ranges from 287-290 °C (lit.) to 288-293 °C . The compound appears as a faint brown to brown or beige powder or crystals .科学研究应用

共结晶和分子相互作用

- 2,2'-二硫代苯甲酸二钠盐用于合成各种分子盐和共晶。例如,它被用来与 1,4-双(咪唑-1-基甲基)苯一起获得盐,导致通过氢键相互作用形成三维网络 (郑明刘等,2010)。类似地,它与异烟肼的相互作用形成共晶,涉及氢键和 π-π 堆积相互作用,这对于合成超分子策略可能很重要 (孟晓等,2008)。

安全和危害

2,2’-Dithiodibenzoic acid may cause an allergic skin reaction . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical advice should be sought . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice . After swallowing, it is advised to drink water and seek medical attention if symptoms occur .

作用机制

Target of Action

It is known to be ansulfhydryl modifying reagent , suggesting that it may interact with proteins or enzymes containing sulfhydryl (-SH) groups.

Mode of Action

As a sulfhydryl modifying reagent, it likely interacts with its targets through the formation of disulfide bonds . This can lead to changes in the structure and function of the target proteins or enzymes.

属性

IUPAC Name |

disodium;2-[(2-carboxylatophenyl)disulfanyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2.2Na/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18;;/h1-8H,(H,15,16)(H,17,18);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDNHRWRCLWPBJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])SSC2=CC=CC=C2C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)